molecular formula C19H21ClN2O4 B2742960 N-(2-chlorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide CAS No. 1396676-58-6

N-(2-chlorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide

Cat. No.: B2742960
CAS No.: 1396676-58-6
M. Wt: 376.84
InChI Key: VDMZOLAKNDTTIG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a hydroxy-methoxyphenyl group, and an oxalamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes a reaction with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.

    Introduction of the Hydroxy-Methoxyphenyl Group: The intermediate is then reacted with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide
  • N1-(2-chlorophenyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamate

Uniqueness

N-(2-chlorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-19(25,11-13-7-9-14(26-2)10-8-13)12-21-17(23)18(24)22-16-6-4-3-5-15(16)20/h3-10,25H,11-12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMZOLAKNDTTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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